molecular formula C13H18O5 B13025228 7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one

7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one

Katalognummer: B13025228
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: AJRWGQIZDWTGHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one is a synthetic organic compound with the molecular formula C13H18O5 and a molecular weight of 254.28 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system and methoxy substituents. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one involves several steps, typically starting with the preparation of the spirocyclic core. One common method includes the reaction of appropriate precursors under controlled conditions to form the dioxaspiro ring system. The reaction conditions often involve the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving spirocyclic compounds.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its effects on cellular processes and potential as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one involves its interaction with specific molecular targets. The compound can modulate enzyme activity, influence metabolic pathways, and affect cellular signaling processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one can be compared with other spirocyclic compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H18O5

Molekulargewicht

254.28 g/mol

IUPAC-Name

10,11-dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one

InChI

InChI=1S/C13H18O5/c1-12(2)7-17-13(18-8-12)6-5-9(14)10(15-3)11(13)16-4/h5-6H,7-8H2,1-4H3

InChI-Schlüssel

AJRWGQIZDWTGHE-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC2(C=CC(=O)C(=C2OC)OC)OC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.